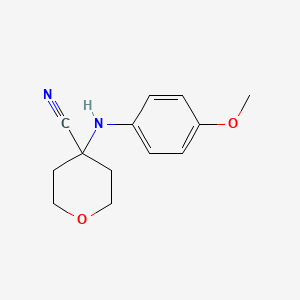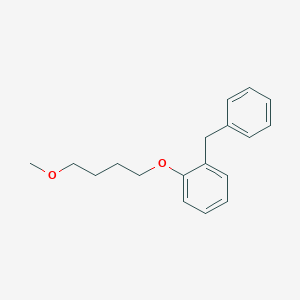
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a methoxyphenylamino group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through intramolecular cyclization reactions, such as the oxa-Michael addition or the Prins reaction, where an alcohol reacts with an alkene in the presence of an acid catalyst.
Introduction of the Methoxyphenylamino Group: This step involves the nucleophilic substitution of an appropriate precursor with 4-methoxyaniline.
Addition of the Carbonitrile Group: This can be done through the reaction of the intermediate with a cyanating agent, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 4-(4-Hydroxyphenylamino)tetrahydropyran-4-carbonitrile or 4-(4-Formylphenylamino)tetrahydropyran-4-carbonitrile.
Reduction: 4-(4-Methoxyphenylamino)tetrahydropyran-4-amine or 4-(4-Methoxyphenylamino)tetrahydropyran-4-aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenylamino group can participate in hydrogen bonding and π-π interactions, while the carbonitrile group can act as an electrophilic site for nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methoxyphenylamino)tetrahydropyran-4-carbonitrile
- 4-(4-Methoxyphenylamino)tetrahydrofuran-4-carbonitrile
- 4-(4-Methoxyphenylamino)tetrahydrothiophene-4-carbonitrile
Uniqueness
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with different heterocyclic rings, such as tetrahydrofuran or tetrahydrothiophene, which may exhibit different reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
4-(4-methoxyanilino)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-4-2-11(3-5-12)15-13(10-14)6-8-17-9-7-13/h2-5,15H,6-9H2,1H3 |
Clave InChI |
IULJHAIJPYFTRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2(CCOCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B15172498.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-7-methyl-2'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B15172516.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)
![tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15172535.png)




![6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide](/img/structure/B15172560.png)

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one](/img/structure/B15172568.png)
![N-(Pyridin-2-YL)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15172587.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]-](/img/structure/B15172596.png)
